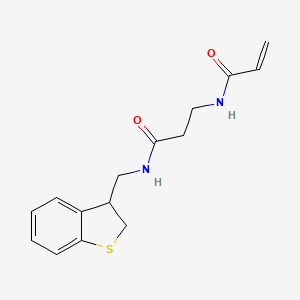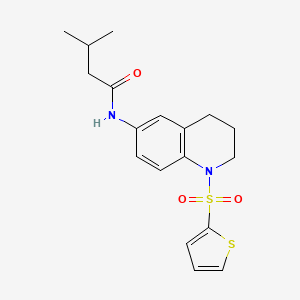
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its ability to modulate certain biological pathways, making it a valuable tool for studying various physiological and biochemical processes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide' involves the reaction of 3-methyl-2-butanone with 2-aminobenzothiophene-1,1-dioxide, followed by a series of reactions to introduce the sulfonyl and quinoline groups.
Starting Materials
3-methyl-2-butanone, 2-aminobenzothiophene-1,1-dioxide, Sulfonyl chloride, Sodium hydroxide, Acetic acid, Phosphorus oxychloride, Ammonia, Ethanol
Reaction
Step 1: 3-methyl-2-butanone is reacted with 2-aminobenzothiophene-1,1-dioxide in the presence of sodium hydroxide and acetic acid to form 3-methyl-N-(2-oxo-2-(1-thiophen-2-yl)ethyl)butanamide., Step 2: The above product is then reacted with sulfonyl chloride in the presence of triethylamine to introduce the sulfonyl group, forming 3-methyl-N-(1-thiophen-2-ylsulfonyl-2-oxoethyl)butanamide., Step 3: Phosphorus oxychloride is added to the above product to form the corresponding acid chloride, which is then reacted with 6-amino-3,4-dihydroquinoline in the presence of triethylamine to introduce the quinoline group, forming 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide., Step 4: The final product is obtained by treating the above compound with ammonia in ethanol.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide involves its ability to bind to specific receptors in the body. Specifically, this compound is known to bind to the ATP-binding site of protein kinase C, which inhibits its activity. This, in turn, can lead to downstream effects on various physiological and biochemical processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide are still being studied. However, research has shown that this compound can have a variety of effects on the body, including:
- Inhibition of protein kinase C activity
- Inhibition of phosphodiesterase activity
- Modulation of calcium signaling pathways
- Modulation of gene expression
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide in lab experiments is its ability to selectively modulate certain biological pathways. This makes it a valuable tool for studying the role of these pathways in various physiological and biochemical processes. However, there are also limitations to using this compound. For example, its effects may be dose-dependent, and it may not be effective in all experimental models.
Zukünftige Richtungen
There are several future directions for research involving 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide. Some potential areas of research include:
- Further studies on the compound's mechanism of action
- Investigation of the compound's effects on specific physiological and biochemical processes
- Development of new derivatives of the compound with improved efficacy and selectivity
- Exploration of the compound's potential therapeutic applications
In conclusion, 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide is a valuable tool for scientific research due to its ability to selectively modulate certain biological pathways. While there is still much to learn about this compound, its potential applications in research make it a promising area of study for the future.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide has several potential applications in scientific research. One of the most promising areas of research involves the compound's ability to modulate certain biological pathways. For example, studies have shown that this compound can inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. This makes it a valuable tool for studying the role of these enzymes in various physiological and biochemical processes.
Eigenschaften
IUPAC Name |
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13(2)11-17(21)19-15-7-8-16-14(12-15)5-3-9-20(16)25(22,23)18-6-4-10-24-18/h4,6-8,10,12-13H,3,5,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYWJJXBXOYNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2911210.png)
![6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2911213.png)
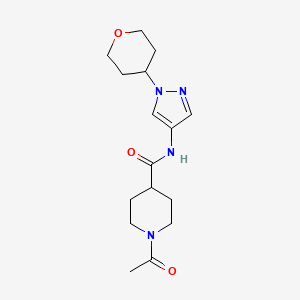
![6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911215.png)
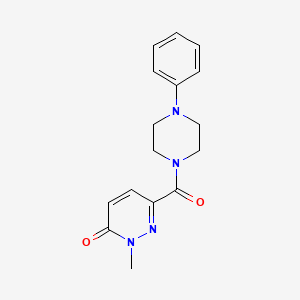
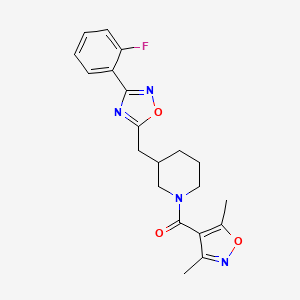
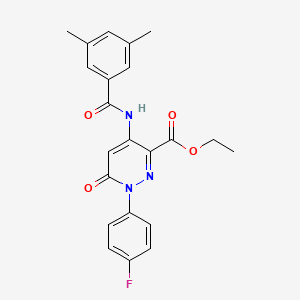
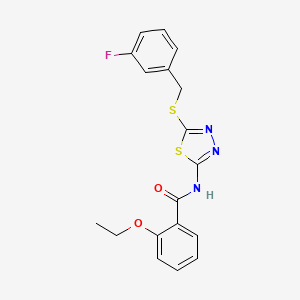
![3-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911225.png)
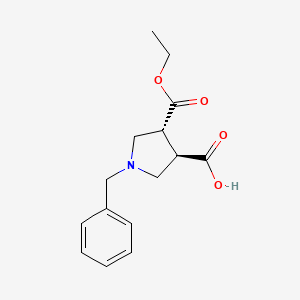
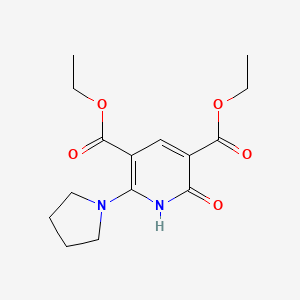
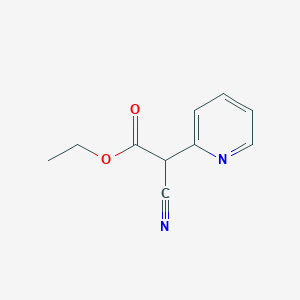
![5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid](/img/structure/B2911232.png)
